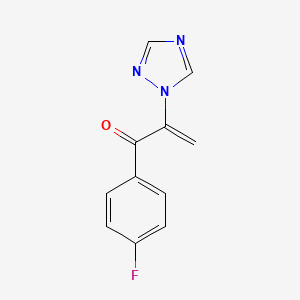
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is an organic compound with the molecular formula C22H23O4P. It is known for its unique structure, which includes a phosphate group attached to a phenyl ring substituted with two 1-phenylethyl groups at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate typically involves the reaction of 2,6-bis(1-phenylethyl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-bis(1-phenylethyl)phenol} + \text{POCl}_3 + \text{pyridine} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl rings provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,6-Bis(1-phenylethyl)phenol: The precursor to the dihydrogenphosphate derivative, lacking the phosphate group.
Triphenyl phosphate: A related compound with three phenyl groups attached to a phosphate group.
2,6-Diphenylphenol: Similar structure but without the 1-phenylethyl substituents.
Uniqueness
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is unique due to the presence of both the phosphate group and the 1-phenylethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
93777-25-4 |
|---|---|
分子式 |
C22H23O4P |
分子量 |
382.4 g/mol |
IUPAC名 |
[2,6-bis(1-phenylethyl)phenyl] phosphate;hydron |
InChI |
InChI=1S/C22H23O4P/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)26-27(23,24)25)17(2)19-12-7-4-8-13-19/h3-17H,1-2H3,(H2,23,24,25) |
InChIキー |
PMZOXOKWFQJNEU-UHFFFAOYSA-N |
正規SMILES |
[H+].[H+].CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
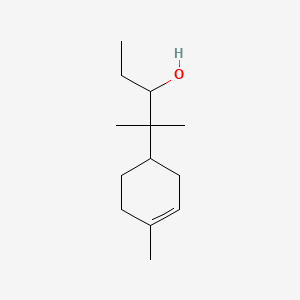
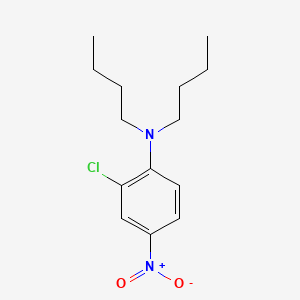
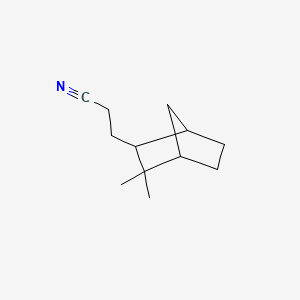

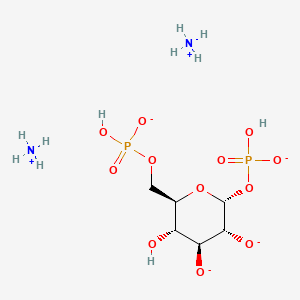
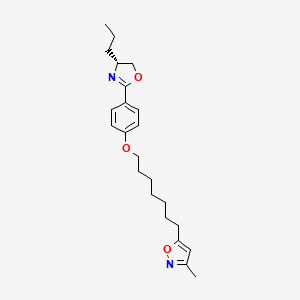
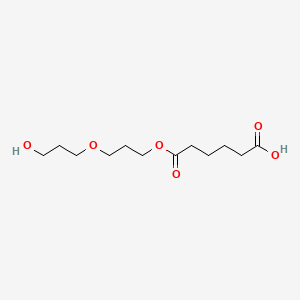

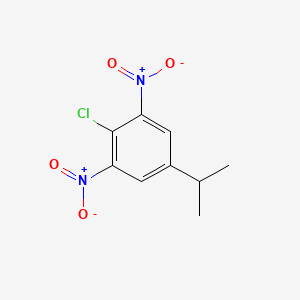

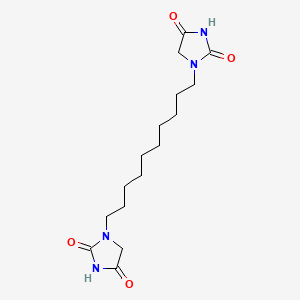
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
